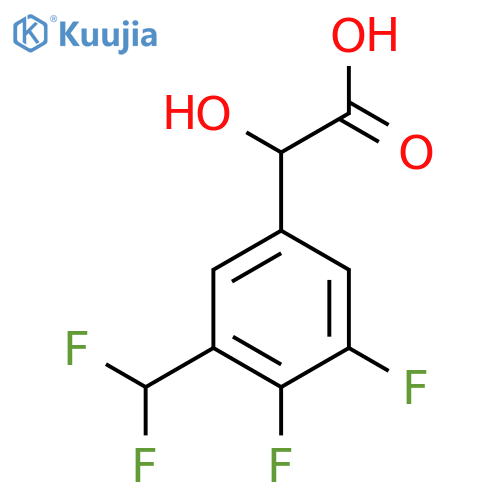

Cas no 1804419-60-0 (3,4-Difluoro-5-(difluoromethyl)mandelic acid)

3,4-Difluoro-5-(difluoromethyl)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Difluoro-5-(difluoromethyl)mandelic acid

-

- インチ: 1S/C9H6F4O3/c10-5-2-3(7(14)9(15)16)1-4(6(5)11)8(12)13/h1-2,7-8,14H,(H,15,16)

- InChIKey: SDPPODFNSACDDF-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC(=CC=1C(F)F)C(C(=O)O)O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 261

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 57.5

3,4-Difluoro-5-(difluoromethyl)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015024244-1g |

3,4-Difluoro-5-(difluoromethyl)mandelic acid |

1804419-60-0 | 97% | 1g |

1,475.10 USD | 2021-06-18 | |

| Alichem | A015024244-500mg |

3,4-Difluoro-5-(difluoromethyl)mandelic acid |

1804419-60-0 | 97% | 500mg |

782.40 USD | 2021-06-18 | |

| Alichem | A015024244-250mg |

3,4-Difluoro-5-(difluoromethyl)mandelic acid |

1804419-60-0 | 97% | 250mg |

484.80 USD | 2021-06-18 |

3,4-Difluoro-5-(difluoromethyl)mandelic acid 関連文献

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

10. Book reviews

3,4-Difluoro-5-(difluoromethyl)mandelic acidに関する追加情報

3,4-Difluoro-5-(difluoromethyl)mandelic acid: A Fluorinated Compound with Promising Applications in Pharmaceutical Research

3,4-Difluoro-5-(difluoromethyl)mandelic acid (CAS No. 1804419-60-0) represents a unique class of fluorinated compounds that have garnered significant attention in recent years due to their potential applications in pharmaceutical development and chemical synthesis. This compound, characterized by its molecular structure containing multiple fluorine atoms, exhibits distinct physicochemical properties that make it a valuable candidate for further exploration in drug discovery and materials science. The strategic placement of fluorine atoms at specific positions within the molecule, such as the 3,4-difluoro and 5-(difluoromethyl) functional groups, plays a critical role in modulating its biological activity and chemical reactivity. These structural features not only influence the compound's solubility and stability but also contribute to its potential as a building block for more complex molecules.

Recent studies have highlighted the importance of fluorinated compounds in pharmaceutical research, particularly in the development of drugs with enhanced metabolic stability and improved pharmacokinetic profiles. The introduction of fluorine atoms into organic molecules is a well-established strategy to modify their reactivity, as fluorine's high electronegativity and small atomic size can significantly alter the electronic distribution within the molecule. In the case of 3,4-Difluoro-5-(difluoromethyl)mandelic acid, the presence of multiple fluorine substituents creates a unique electronic environment that may enhance its interactions with biological targets, such as enzymes or receptors. This property is particularly relevant in the context of modern drug design, where the ability to fine-tune molecular interactions is crucial for achieving optimal therapeutic outcomes.

The molecular framework of 3,4-Difluoro-5-(difluoromethyl)mandelic acid is based on the mandelic acid scaffold, a versatile platform that has been extensively studied for its applications in medicinal chemistry. Mandelic acid derivatives are known for their diverse biological activities, ranging from anti-inflammatory properties to potential antitumor effects. The addition of fluorine atoms to specific positions in the molecule, such as the 3,4-difluoro and 5-(difluoromethyl) groups, introduces new functional characteristics that may expand the therapeutic potential of this compound. For instance, the fluorinated groups could enhance the compound's ability to interact with specific protein targets, potentially leading to the development of novel therapeutics for diseases such as cancer, neurodegenerative disorders, or inflammatory conditions.

One of the key advantages of 3,4-Difluoro-5-(difluoromethyl)mandelic acid is its potential as a precursor for the synthesis of more complex molecules. Fluorinated compounds are often used as intermediates in the production of pharmaceuticals, as their unique electronic properties can facilitate the formation of specific chemical bonds during synthetic processes. Recent advances in catalytic methods have enabled the efficient incorporation of fluorine atoms into organic frameworks, making it possible to generate derivatives of 3,4-Difluoro-5-(difluoromethyl)mandelic acid with tailored properties. These derivatives could be further modified through various chemical transformations to address specific therapeutic needs, such as improving solubility, reducing toxicity, or enhancing target specificity.

Research into the biological activity of 3,4-Difluoro-5-(difluoromethyl)mandelic acid has revealed its potential as a candidate for modulating metabolic pathways. Fluorinated compounds are known to influence the activity of enzymes involved in metabolic processes, and the presence of fluorine atoms in the molecule may alter its interactions with these enzymes. For example, studies have shown that fluorinated derivatives of mandelic acid can inhibit certain enzymatic reactions, suggesting that 3,4-Difluoro-5-(difluoromethyl)mandelic acid could be explored as a tool for studying metabolic disorders or as a therapeutic agent for conditions involving dysregulated metabolism. This application aligns with the growing interest in developing drugs that target metabolic pathways to treat diseases such as diabetes, obesity, and metabolic syndrome.

In the field of pharmaceutical research, the development of fluorinated compounds has been driven by the need to improve drug efficacy and reduce side effects. The 3,4-Difluoro-5-(difluoromethyl)mandelic acid molecule exemplifies how strategic fluorination can lead to significant improvements in drug properties. For instance, fluorine atoms can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes and reach target tissues. This property is particularly important for drugs that need to act at specific sites within the body, such as the central nervous system or the liver. Additionally, fluorine substitution can alter the hydrogen bonding capabilities of a molecule, potentially improving its interactions with biological targets and increasing its therapeutic potency.

Recent advances in computational chemistry have provided valuable insights into the behavior of 3,4-Difluoro-5-(difluoromethyl)mandelic acid and its potential applications. Molecular modeling techniques, such as quantum mechanical calculations and molecular dynamics simulations, have been used to predict the compound's interactions with various biological targets. These studies have revealed that the fluorinated groups in the molecule can form stable interactions with specific amino acid residues in proteins, suggesting that 3,4-Difluoro-5-(difluoromethyl)mandelic acid may have the potential to modulate the activity of enzymes or receptors involved in disease pathogenesis. Such findings highlight the importance of further experimental validation to explore the compound's therapeutic potential in more detail.

The synthesis of 3,4-Difluoro-5-(difluoromethyl)mandelic acid has been the subject of several studies, with researchers focusing on optimizing the reaction conditions to achieve high yields and purity. The preparation of this compound typically involves the introduction of fluorine atoms into the mandelic acid scaffold through various synthetic routes, such as electrophilic fluorination or nucleophilic substitution reactions. The use of transition metal catalysts has been particularly effective in facilitating the selective incorporation of fluorine atoms into specific positions of the molecule. These synthetic approaches not only enable the production of 3,4-Difluoro-5-(difluoromethyl)mandelic acid but also provide a foundation for the development of its derivatives with modified properties.

As the field of medicinal chemistry continues to evolve, the role of fluorinated compounds like 3,4-Difluoro-5-(difluoromethyl)mandelic acid is becoming increasingly significant. The unique properties of these compounds, including their enhanced stability, modified reactivity, and potential for targeted interactions with biological systems, make them valuable candidates for drug discovery and chemical synthesis. Future research into this molecule may uncover new applications in areas such as cancer therapy, neuropharmacology, and metabolic regulation. By leveraging the advantages of fluorination, scientists can continue to explore innovative ways to improve the efficacy and safety of pharmaceuticals, ultimately benefiting patients through the development of more effective treatments.

Additionally, the environmental impact of fluorinated compounds has become a topic of growing concern, prompting researchers to investigate the sustainability of their synthesis and application. While fluorinated molecules offer numerous benefits in pharmaceutical and industrial contexts, their potential persistence in the environment and ecological effects require careful consideration. Efforts are being made to develop greener synthetic methods and to assess the long-term environmental impact of compounds like 3,4-Difluoro-5-(difluoromethyl)mandelic acid. These studies aim to ensure that the benefits of fluorinated compounds are realized without compromising environmental safety or sustainability.

In conclusion, 3,4-Difluoro-5-(difluoromethyl)mandelic acid represents a promising candidate for further exploration in pharmaceutical and chemical research. Its unique structural features, combined with the advantages of fluorination, position it as a valuable tool for developing new therapies and materials. As research continues to uncover the potential of this compound, its applications in medicine and industry are likely to expand, contributing to advancements in various scientific fields. The ongoing efforts to optimize its synthesis, understand its biological activity, and assess its environmental impact will be crucial in realizing its full potential as a versatile and impactful compound.

By focusing on the strategic incorporation of fluorine atoms into molecular frameworks, scientists can continue to unlock new possibilities in drug design and chemical innovation. The study of compounds like 3,4-Difluoro-5-(difluoromethyl)mandelic acid not only advances our understanding of molecular interactions but also provides a foundation for the development of novel therapeutics and materials. As the field of medicinal chemistry progresses, the role of fluorinated compounds like this one will remain central to the pursuit of more effective and sustainable solutions in healthcare and beyond.

1804419-60-0 (3,4-Difluoro-5-(difluoromethyl)mandelic acid) 関連製品

- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)

- 2350099-77-1((2S)-3-(3-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)

- 17202-90-3(Spiro[2.5]octan-1-amine)

- 1797570-71-8(N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide)

- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)

- 2171790-77-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)

- 1258650-37-1(3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid)

- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

- 2097889-60-4(1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea)